Cas no 449-42-3 ([1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-)

[1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- structure
449-42-3 structure
Product name:[1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-
CAS No:449-42-3
MF:C13H10NF3
MW:237.22
MDL:MFCD14701617
CID:3989333
PubChem ID:13750443

[1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-
    • SCHEMBL3789405
    • E91003
    • 3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
    • 449-42-3
    • CS-0191150
    • 4-amino-3-(trifluoromethyl)biphenyl
    • LWZWJESIHKSYSI-UHFFFAOYSA-N
    • MDL: MFCD14701617
    • Inchi: InChI=1S/C13H10F3N/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2
    • InChI Key: LWZWJESIHKSYSI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 237.07653381g/mol
  • Monoisotopic Mass: 237.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.8

[1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261820-5g
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
449-42-3 98%
5g
¥5278.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261820-500mg
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
449-42-3 98%
500mg
¥1055.00 2024-05-13
Alichem
A011002856-1g
4-Amino-3-(trifluoromethyl)biphenyl
449-42-3 97%
1g
$1504.90 2023-09-01
Alichem
A011002856-250mg
4-Amino-3-(trifluoromethyl)biphenyl
449-42-3 97%
250mg
$470.40 2023-09-01
AstaTech
E91003-1/G
3-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-AMINE
449-42-3 95%
1g
$263 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261820-10g
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
449-42-3 98%
10g
¥8972.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261820-1g
3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine
449-42-3 98%
1g
¥1474.00 2024-05-13
AstaTech
E91003-10/G
3-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-AMINE
449-42-3 95%
10g
$1183 2023-09-18
Alichem
A011002856-500mg
4-Amino-3-(trifluoromethyl)biphenyl
449-42-3 97%
500mg
$839.45 2023-09-01
AstaTech
E91003-5/G
3-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-AMINE
449-42-3 95%
5g
$789 2023-09-18

[1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- Related Literature

Additional information on [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-

Compound CAS No. 449-42-3: [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-

[1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)-, also known by its CAS registry number 449-42-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of the trifluoromethyl group at the 3-position and the amine group at the 4-position imparts distinctive electronic and steric properties to the molecule, making it a valuable component in numerous chemical reactions and material synthesis processes.

The synthesis of [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- typically involves a multi-step process that combines aromatic substitution reactions with precise functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous flow reactors to enhance reaction yields and scalability.

In terms of applications, this compound has garnered significant attention in the field of pharmaceutical chemistry. Its ability to act as a versatile building block for constructing complex molecular architectures has made it a key intermediate in the development of novel drug candidates. For instance, studies have demonstrated its utility in synthesizing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and central nervous system disorders.

Beyond pharmaceuticals, [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- has found applications in materials science, particularly in the design of advanced polymers and organic electronics. Its electron-withdrawing trifluoromethyl group enhances the stability and conductivity of materials derived from this compound. Recent research has focused on incorporating this compound into conjugated polymers for use in flexible electronics and optoelectronic devices.

The electronic properties of this compound are further exploited in the field of organic photovoltaics (OPVs). By integrating it into donor-acceptor copolymers, scientists have achieved improved charge transport characteristics and enhanced device performance. These advancements underscore the importance of understanding the molecular structure-property relationships in designing high-efficiency solar cells.

In addition to its practical applications, [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- serves as an excellent model system for studying fundamental chemical phenomena. For example, its reactivity towards various nucleophiles and electrophiles provides insights into the influence of substituents on aromatic ring reactivity. Recent computational studies have employed density functional theory (DFT) to elucidate the electronic transitions and excited-state dynamics of this compound, contributing to a deeper understanding of its photophysical behavior.

The environmental impact of synthesizing and utilizing this compound has also been a topic of interest. Researchers have investigated methods to minimize waste generation during its production by implementing green chemistry principles. For instance, solvent-free reactions and catalytic systems have been developed to reduce resource consumption and lower the overall carbon footprint associated with its manufacture.

In conclusion, [1,1'-Biphenyl]-4-amine, 3-(trifluoromethyl)- (CAS No. 449-42-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable intermediate in drug discovery, a building block for advanced materials, and a model system for studying fundamental chemical processes. As research continues to uncover new potential uses for this compound, its role in driving innovation across various industries is expected to grow significantly.

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